4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. It is typically a white to off-white crystalline solid with moderate solubility in water and good solubility in organic solvents.
Mechanism of Action
Target of Action
The primary target of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is the bacterial CYP199A4 enzyme . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances.
Mode of Action
The compound binds to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with changes in the intensities of the δ and α bands .
Biochemical Pathways
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
The compound is a substrate for the CYP199A4 enzyme and is oxidized to generate a metabolite derived from ring opening of the imidazolyl ring: 4-[[2-(formylamino)acetyl]amino]benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid generally involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Coupling with Benzoic Acid: The final step involves coupling the imidazole derivative with benzoic acid or its derivatives, typically using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 4-((1H-imidazol-1-yl)methyl)benzoic acid
Uniqueness
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is unique due to the presence of both an imidazole ring and an ethylamino group, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications compared to similar compounds that lack one of these groups .
Properties
IUPAC Name |
4-(2-imidazol-1-ylethylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCORTMAEMWZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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